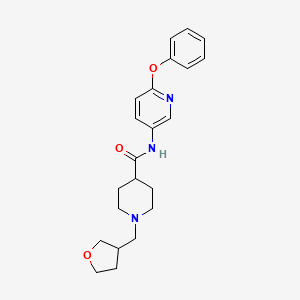![molecular formula C21H26F2N2O2 B6139332 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as DF-MPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various physiological processes such as pain, mood, and cognition. By blocking the sigma-1 receptor, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammatory responses, and the improvement of cognitive function. These effects are thought to be mediated through the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its selectivity for the sigma-1 receptor, its relatively low toxicity, and its potential therapeutic applications. However, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol also has limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several potential future directions, including the development of novel sigma-1 receptor ligands based on its scaffold, the investigation of its therapeutic potential for various diseases, and the exploration of its mechanism of action in various physiological processes. Additionally, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol could be used as a tool compound for the study of the sigma-1 receptor and its role in various cellular processes.
Méthodes De Synthèse
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process involving the reaction of 3,5-difluorobenzyl chloride with 3-methoxybenzylamine, followed by the addition of piperazine and subsequent reduction with sodium borohydride. The resulting product is 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, which can be purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes such as pain, mood, and cognition. In pharmacology, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied as a potential therapeutic agent for various diseases such as depression and neuropathic pain. In medicinal chemistry, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been used as a scaffold for the development of novel sigma-1 receptor ligands.
Propriétés
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O2/c1-27-21-4-2-3-16(11-21)14-25-7-6-24(15-20(25)5-8-26)13-17-9-18(22)12-19(23)10-17/h2-4,9-12,20,26H,5-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLGRCOMCFYPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-Difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![7-(4-isopropylbenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6139290.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)

![2-(1-benzofuran-2-ylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6139301.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6139307.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6139320.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B6139324.png)

![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)

![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)